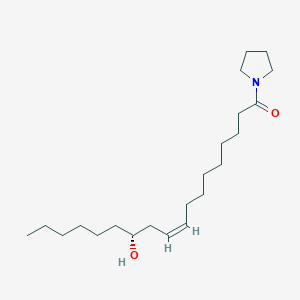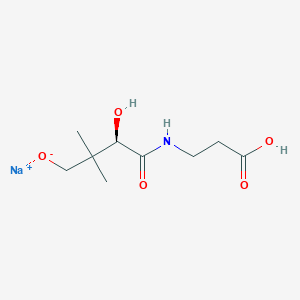![molecular formula C44H50ClN4+ B10765227 3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine](/img/structure/B10765227.png)
3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIR-5c is a compound that has garnered significant interest in various scientific fields due to its unique properties and applications. It is primarily known for its use in near-infrared (NIR) spectroscopy, a technique that has revolutionized several areas of research and industry by providing non-destructive, rapid, and accurate analysis of various samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NIR-5c involves several steps, starting with the selection of appropriate metal ions and ligands that exhibit NIR luminescence. The reaction conditions typically include controlled temperature and pH levels to ensure the stability and efficiency of the resulting compound .
Industrial Production Methods
In industrial settings, the production of NIR-5c is scaled up using advanced techniques such as continuous flow synthesis and automated reactors. These methods allow for the consistent production of high-purity NIR-5c, which is essential for its applications in various fields .
Chemical Reactions Analysis
Types of Reactions
NIR-5c undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its performance in specific applications .
Common Reagents and Conditions
Common reagents used in the reactions involving NIR-5c include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from the reactions of NIR-5c depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups to enhance its properties .
Scientific Research Applications
NIR-5c has a wide range of applications in scientific research, including but not limited to:
Mechanism of Action
The mechanism by which NIR-5c exerts its effects involves the absorption and emission of NIR light. The compound interacts with specific molecular targets and pathways, leading to the generation of characteristic spectra that can be analyzed to obtain valuable information about the sample . The molecular targets often include functional groups such as -CH, -NH, -OH, and -SH, which are sensitive to NIR light .
Comparison with Similar Compounds
NIR-5c is compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
NIR-5a: Known for its use in NIR spectroscopy but with different spectral properties.
NIR-5b: Exhibits similar luminescent properties but with variations in stability and efficiency.
NIR-5d: Another NIR luminescent compound with distinct applications in bioimaging and diagnostics.
The uniqueness of NIR-5c lies in its specific spectral properties, stability, and efficiency, making it a preferred choice for various applications .
Properties
Molecular Formula |
C44H50ClN4+ |
|---|---|
Molecular Weight |
670.3 g/mol |
IUPAC Name |
3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine |
InChI |
InChI=1S/C44H50ClN4/c1-43(2)38(48(28-10-26-46)36-22-18-30-12-5-7-16-34(30)40(36)43)24-20-32-14-9-15-33(42(32)45)21-25-39-44(3,4)41-35-17-8-6-13-31(35)19-23-37(41)49(39)29-11-27-47/h5-8,12-13,16-25H,9-11,14-15,26-29,46-47H2,1-4H3/q+1 |
InChI Key |
LITWRBBLODRSDN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCN)/C=C/C4=C(/C(=C/C=C\5/C(C6=C(N5CCCN)C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCN)C=CC4=C(C(=CC=C5C(C6=C(N5CCCN)C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid](/img/structure/B10765162.png)

![(2S)-2-[(E)-3-[(3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765170.png)

![(1R,3S,5E,11S,12S,13R,15S,16S,17S,19S,23R,25S,29E,33S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765183.png)
![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B10765200.png)

![(2R)-2-[(E)-3-[(3S)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765207.png)

![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B10765219.png)

![(1R,3S,5E,7E,11S,12S,13R,15S,16R,17R,19S,23R,25S,27E,29E,33S,34S,35R,37S,38R,39R,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765237.png)

